[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride
Overview
Description
[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride is a chemical compound with a complex structure that includes an ethoxy group, a hydroxyphenyl group, and an azanium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate compound. This intermediate is then reacted with ammonium chloride to yield the final product. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxybenzaldehyde, while reduction can produce 4-hydroxyphenylethanol.
Scientific Research Applications
Chemistry
In chemistry, [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism of action of [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity and affect various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the ethoxy and azanium chloride moieties.
Ethyl Acetoacetate: Contains the ethoxy group but lacks the hydroxyphenyl and azanium chloride moieties.
Ammonium Chloride: Contains the azanium chloride moiety but lacks the ethoxy and hydroxyphenyl groups.
Uniqueness
What sets [1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride apart from these similar compounds is its unique combination of functional groups. This combination allows for a broader range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
[1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]azanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQULAXAVRFIAHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)[NH3+].[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4089-07-0 | |
Record name | L-Tyrosine ethyl ester hydrochloride | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0301756 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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